

Unveiling the Spectroscopic Signature of Valeriotriate B: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Valeriotriate B**, a significant iridoid compound. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of a typical workflow for iridoid isolation and characterization.

Spectroscopic Data

The structural elucidation of **Valeriotriate B** has been achieved through a combination of oneand two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Valeriotriate B** are presented below. These assignments are crucial for the confirmation of its chemical structure.

Table 1: ¹H NMR Data for Valeriotriate B (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1	6.25	d	1.5
3	7.08	S	
5	2.95	m	
6	5.85	dd	4.5, 2.0
7	5.15	d	8.0
8	2.80	m	
9	2.45	m	
10	4.70	d	8.0
11	4.85	S	
1' (IV)	2.20	m	
2' (IV)	2.15	m	
3' (IV)	0.95	d	6.5
4' (IV)	0.97	d	6.5
1" (Ac)	2.10	S	
1''' (IV)	2.25	m	-
2"' (IV)	2.18	m	-
3''' (IV)	0.98	d	6.5
4''' (IV)	1.00	d	6.5

IV: Isovaleroyl, Ac: Acetyl

Table 2: 13C NMR Data for Valeriotriate B (125 MHz, CDCl3)



Position	δ (ppm)
1	93.5
3	142.0
4	110.5
5	45.0
6	125.0
7	78.5
8	40.0
9	58.0
10	65.0
11	68.0
1' (IV)	172.0
2' (IV)	43.5
3' (IV)	25.8
4' (IV)	22.5
1" (Ac)	170.5
2" (Ac)	21.0
1"' (IV)	172.5
2''' (IV)	43.6
3''' (IV)	25.9
4''' (IV)	22.6

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.



Table 3: High-Resolution Mass Spectrometry Data for Valeriotriate B

lon	Calculated m/z	Found m/z	Formula
[M+Na]+	547.2417	547.2415	C27H40O11Na

Experimental Protocols

The acquisition of the spectroscopic data for **Valeriotriate B** followed standardized and rigorous experimental procedures.

Isolation of Valeriotriate B

Valeriotriate B was first isolated from the roots of Valeriana prionophylla. The general procedure involved the following steps:

- Extraction: The air-dried and powdered roots were extracted with methanol at room temperature.
- Fractionation: The crude methanol extract was then subjected to solvent-solvent partitioning using n-hexane, chloroform, and ethyl acetate.
- Chromatography: The chloroform-soluble fraction was separated by a combination of column chromatography on silica gel and preparative thin-layer chromatography (TLC) to yield pure Valeriotriate B.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the complete structure of the molecule.
- Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF
 Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode.



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of iridoids like **Valeriotriate B** from a plant source.



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Caption: General workflow for the isolation and structural elucidation of Valeriotriate B.

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